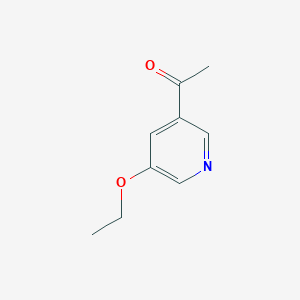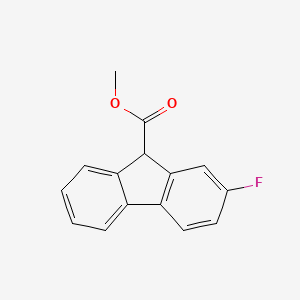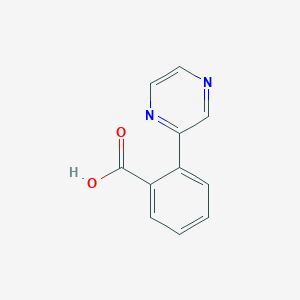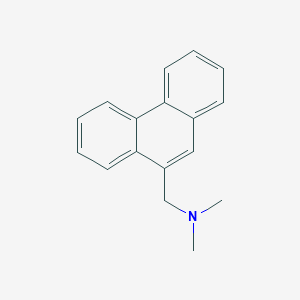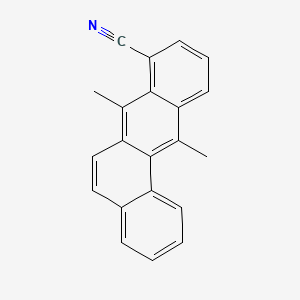![molecular formula C17H16N2O2 B13940214 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to a phenylpentanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the use of a palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . This method allows for subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous oleamide and anandamide
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one involves the inhibition of FAAH . FAAH is a serine hydrolase responsible for the transformation of anandamide to arachidonic acid. By inhibiting FAAH, the compound prevents the degradation of anandamide and oleamide, leading to increased levels of these bioactive lipids. This inhibition occurs through the binding of the compound to the active site of FAAH, blocking its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one: This compound is structurally similar but has a hexane chain instead of a pentane chain.
1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound features a pyrrolidine ring instead of a phenylpentanone moiety.
Uniqueness
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is unique due to its specific combination of an oxazole ring fused to a pyridine ring and connected to a phenylpentanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H16N2O2 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one |
InChI |
InChI=1S/C17H16N2O2/c20-14(10-5-4-9-13-7-2-1-3-8-13)17-19-16-15(21-17)11-6-12-18-16/h1-3,6-8,11-12H,4-5,9-10H2 |
InChI-Schlüssel |
JUEXPZSBWJEDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=NC3=C(O2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


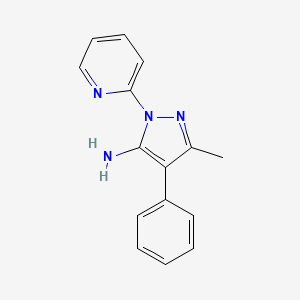
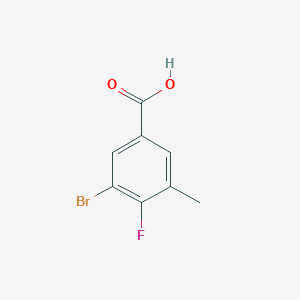
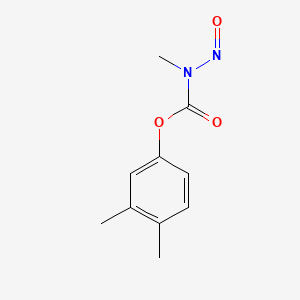
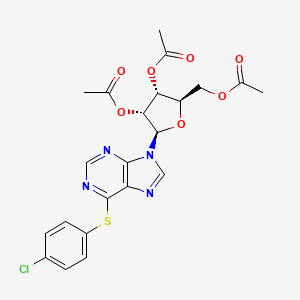

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
